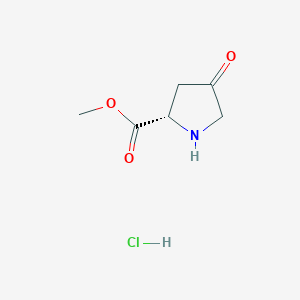
(S)-Methyl 4-oxopyrrolidine-2-carboxylate HCl salt
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
Synthesis Analysis
The synthesis of related pyrrolidine compounds involves innovative catalytic and one-pot synthesis methods. For instance, methyl 4-aminopyrrole-2-carboxylates were synthesized using a relay catalytic cascade reaction of 5-methoxyisoxazoles with pyridinium ylides, utilizing a FeCl2/Et3N binary catalytic system. This process permits the introduction of substituents at the pyrrole nitrogen via nucleophilic reactions, leading to the formation of methyl 4-piperidinopyrrole-2-carboxylates after catalytic reduction of the ylides (Galenko, Tomashenko, Khlebnikov, & Novikov, 2015).
Molecular Structure Analysis
Research on similar pyrrolidine derivatives has provided insights into the molecular structure of these compounds. For instance, the absolute structure of a chiral pyrrolidine derivative was determined combining diffraction, CD spectroscopy, and theoretical calculations, highlighting the importance of detailed structural analysis in understanding the properties and reactivity of such compounds (Wang & Englert, 2019).
Chemical Reactions and Properties
The chemical reactivity and properties of pyrrolidine derivatives are characterized by their interactions in various chemical reactions. For example, the use of 4-(N,N-Dimethylamino)pyridine hydrochloride as a recyclable catalyst for the acylation of inert alcohols demonstrates the compound's versatility in forming N-acyl-4-(N',N'-dimethylamino)pyridine chloride, a transient intermediate in the acylation process (Liu, Ma, Liu, & Wang, 2014).
Physical Properties Analysis
Although specific studies on the physical properties of (S)-Methyl 4-oxopyrrolidine-2-carboxylate HCl salt are scarce, the physical properties of related compounds, such as their solubility, melting points, and crystal structures, have been extensively studied to understand their behavior in different environments and their stability under various conditions.
Chemical Properties Analysis
The chemical properties of pyrrolidine derivatives, including (S)-Methyl 4-oxopyrrolidine-2-carboxylate HCl salt, are crucial for their application in synthetic chemistry. These properties are influenced by the compound's functional groups, which determine its reactivity, stability, and interactions with other molecules. Studies on the synthesis, decarboxylation, and nitrosation of related compounds provide valuable insights into the chemical properties that define the reactivity and potential applications of these molecules (Gailius & Stamm, 1992).
Wissenschaftliche Forschungsanwendungen
Oxidative Desulfurization
A study by Lü et al. (2014) discussed the use of carboxylate-anion-based protic ionic liquids, derived from compounds including N-methyl-2-pyrrolidonium, for oxidative desulfurization. This process is crucial for reducing sulfur content in fuels, contributing to greener energy production.
Lipid Peroxidation and Analysis
Spickett (2013) presented insights into the lipid peroxidation product 4-hydroxy-2-nonenal (HNE), detailing its formation and metabolic pathways. The study Spickett (2013) emphasized HNE's role in oxidative stress and its relevance in various diseases.
Synthesis of Dioxopyrrolidine Derivatives
Gailius and Stamm (1992) explored the synthesis, decarboxylation, and nitrosation of 1‐acyl‐2‐pyrrolidone‐3‐carboxylic acids, providing a novel entry into 2,3‐dioxopyrrolidine derivatives. Their research (Gailius & Stamm, 1992) offers significant contributions to the field of organic chemistry, especially in synthesizing complex molecules.
Catalysis in Acylation Reactions
The study by Liu et al. (2014) focused on using 4-(N,N-Dimethylamino)pyridine hydrochloride as a catalyst for acylating alcohols and phenols. Their work (Liu et al., 2014) provided valuable insights into reaction mechanisms and catalyst recyclability in organic synthesis.
Pharmaceutical Salt Formation
Lin et al. (2006) described the use of FT-IR spectroscopy for monitoring the hydrochloride salt formation process in pharmaceuticals. Their study (Lin et al., 2006) highlights the importance of precise control in drug synthesis, crucial for ensuring product quality.
Neuropharmacology Research
The research by Lin et al. (1997) on 2-Methyl-3-(2(S)-pyrrolidinylmethoxy)pyridine (ABT-089) provided insights into its potential for cognitive enhancement. This study (Lin et al., 1997) underscores the importance of pyrrolidine derivatives in developing therapeutic agents for cognitive disorders.
Eigenschaften
IUPAC Name |
methyl (2S)-4-oxopyrrolidine-2-carboxylate;hydrochloride |
Source


|
|---|---|---|
| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C6H9NO3.ClH/c1-10-6(9)5-2-4(8)3-7-5;/h5,7H,2-3H2,1H3;1H/t5-;/m0./s1 |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
RBINVDSWYDCVNS-JEDNCBNOSA-N |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
COC(=O)C1CC(=O)CN1.Cl |
Source


|
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
COC(=O)[C@@H]1CC(=O)CN1.Cl |
Source


|
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C6H10ClNO3 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
179.60 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
(S)-Methyl 4-oxopyrrolidine-2-carboxylate HCl salt | |
CAS RN |
1378386-85-6 |
Source


|
| Record name | methyl (2S)-4-oxopyrrolidine-2-carboxylate hydrochloride | |
| Source | European Chemicals Agency (ECHA) | |
| URL | https://echa.europa.eu/information-on-chemicals | |
| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |
| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.

![5-((2,4-Dichlorophenyl)(morpholino)methyl)-2-(furan-2-yl)thiazolo[3,2-b][1,2,4]triazol-6-ol](/img/structure/B2497344.png)
![5-methyl-N-phenyl-7-(o-tolyl)-4,5,6,7-tetrahydro-[1,2,4]triazolo[1,5-a]pyrimidine-6-carboxamide](/img/structure/B2497345.png)



![4-{[3-(4-isobutoxyphenyl)-1,2,4-oxadiazol-5-yl]methyl}-2H-1,4-benzoxazin-3(4H)-one](/img/structure/B2497351.png)



![4-[[4-(4-Methoxyphenyl)-1,3-thiazol-2-yl]sulfanylmethyl]benzonitrile](/img/structure/B2497359.png)



